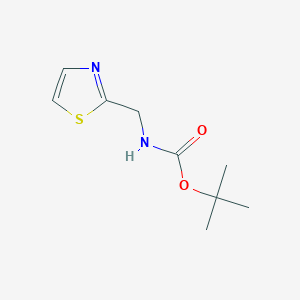

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

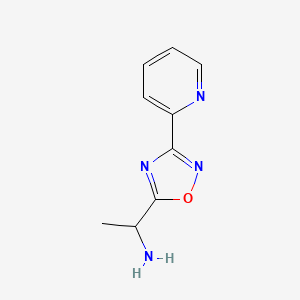

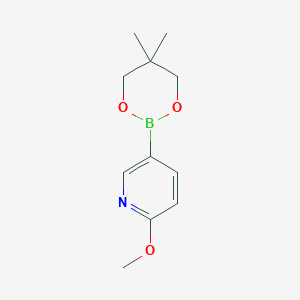

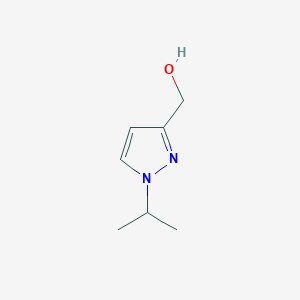

“tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate” is a chemical compound with the molecular weight of 244.31 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 244.31 .Applications De Recherche Scientifique

Crystallographic Studies and Molecular Interactions

Carbamate derivatives, including tert-butyl carbamates, have been extensively studied for their crystal structures and molecular interactions. For instance, Das et al. (2016) investigated two carbamate derivatives, highlighting the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. They used X-ray diffraction to analyze the molecular environments and interactions in these structures (Das et al., 2016).

Synthesis and Structural Characterization

The synthesis of tert-butyl carbamates has been a subject of research, aiming at creating new compounds with potential applications. For example, Liu et al. (2012) synthesized two diastereomers of a tert-butyl carbamate derivative and studied their crystal structure using X-ray diffraction (Liu et al., 2012).

Reactivity and Chemical Synthesis

N-tert-Butyl carbamates have been studied for their reactivity and potential in chemical synthesis. Evans et al. (2019) demonstrated the reaction of N-tert-butyl-1,2-diaminoethane with carbon dioxide, leading to the formation of various compounds, including a carbamate salt (Evans et al., 2019).

Studies on Molecular Conformation

The study of molecular conformation in tert-butyl carbamates has provided insights into the behavior of these compounds. Deetz et al. (2002) investigated the conformational switches of tert-butyl N-(2-thiazyl)carbamate, demonstrating how hydrogen bonding templates can influence the carbamate's conformation (Deetz et al., 2002).

Luminescent Materials and Sensory Applications

Carbazole derivatives, including those with tert-butyl carbamate groups, have been studied for their application in luminescent materials. Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, exploring their potential in detecting volatile acid vapors through fluorescent sensory materials (Sun et al., 2015).

Antibacterial Activity

Research on tert-butyl carbamate derivatives has also included the evaluation of their antibacterial properties. Turan‐Zitouni et al. (2009) synthesized tert-butyl carbamate derivatives and assessed their antibacterial activity, demonstrating some compounds' effectiveness against Gram-positive bacteria (Turan‐Zitouni et al., 2009).

Basicity and Stability Studies

Studying the basicity and stability of carbene structures, including tert-butyl carbamates, has provided valuable chemical insights. Kim and Streitwieser (2002) measured the basicity of a stable carbene derivative in different solvents, contributing to the understanding of carbene chemistry (Kim & Streitwieser, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing and eye/face protection .

Propriétés

IUPAC Name |

tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-7-10-4-5-14-7/h4-5H,6H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVMUQICXQOGRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

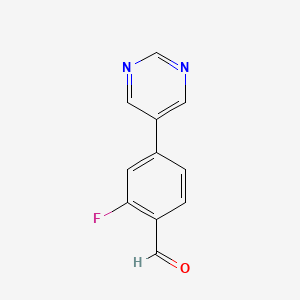

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)